molecular formula C17H23FN2O4 B1447667 Methyl 4-(4-Boc-1-piperazinyl)-2-fluorobenzoate CAS No. 1121599-68-5

Methyl 4-(4-Boc-1-piperazinyl)-2-fluorobenzoate

Cat. No. B1447667
M. Wt: 338.4 g/mol
InChI Key: NMDDJFNUMNDIJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-(4-Boc-1-piperazinyl)-2-fluorobenzoate” likely refers to a compound that contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The “Boc” in the name refers to a tert-butoxycarbonyl protective group, which is often used in organic synthesis to protect amines .


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring substituted with a fluorine atom and a piperazine ring. The piperazine nitrogen would be bonded to a methyl ester group and protected by a Boc group .


Chemical Reactions Analysis

In general, Boc-protected amines can undergo a variety of reactions. The Boc group can be removed under acidic conditions to reveal the free amine . The ester group could undergo hydrolysis to form a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. In general, compounds with piperazine rings are often solids at room temperature . The presence of the fluorine atom and the ester group could affect the compound’s polarity and solubility .

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

Research into closely related piperazine derivatives has revealed insights into their molecular structures and intermolecular interactions. For instance, compounds with halobenzoyl piperazines exhibit similar molecular conformations but differ in their intermolecular bonding, influencing their three-dimensional structures and potentially their reactivity and interaction with biological targets (Mahesha et al., 2019).

Synthesis and Antibacterial Activities

Piperazine derivatives have been studied for their potential antibacterial activities. For example, novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives have shown promising antibacterial effects, indicating the utility of piperazine frameworks in developing new antimicrobial agents (Qi, 2014).

Nucleophilic Substitutions

The fluorobenzene core, similar to the one in Methyl 4-(4-Boc-1-piperazinyl)-2-fluorobenzoate, has been utilized in regioselective nucleophilic substitutions, creating a pathway for synthesizing complex molecules with potential pharmaceutical applications (Wells et al., 1996).

Crystal Structure Analysis

Studies on the crystal structures of related compounds, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, provide valuable information on the spatial arrangement and potential reactivity of these molecules, which is crucial for their application in drug design and other scientific research (Faizi et al., 2016).

Safety And Hazards

The safety and hazards of this compound would depend on its specific structure and properties. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research would depend on the specific biological activity of the compound. Piperazine derivatives are a rich area of study in medicinal chemistry, with potential applications in a variety of therapeutic areas .

properties

IUPAC Name

tert-butyl 4-(3-fluoro-4-methoxycarbonylphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O4/c1-17(2,3)24-16(22)20-9-7-19(8-10-20)12-5-6-13(14(18)11-12)15(21)23-4/h5-6,11H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDDJFNUMNDIJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(4-Boc-1-piperazinyl)-2-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(4-Boc-1-piperazinyl)-2-fluorobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-(4-Boc-1-piperazinyl)-2-fluorobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(4-Boc-1-piperazinyl)-2-fluorobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-(4-Boc-1-piperazinyl)-2-fluorobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(4-Boc-1-piperazinyl)-2-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.